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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylbutane

Cat. No.: B1337311

A Comprehensive Technical Guide to 1-Bromo-2,2-
dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-2,2-dimethylbutane, a
significant alkyl halide in organic synthesis. The document details its chemical structure, IUPAC
nomenclature, physicochemical properties, and key experimental protocols related to its
synthesis and reactivity.

Chemical Structure and IUPAC Nomenclature

1-Bromo-2,2-dimethylbutane is a halogenated alkane with the chemical formula CeH13Br.[1]
[2][3] Its structure is characterized by a butane backbone with a bromine atom attached to the
first carbon (C1) and two methyl groups on the second carbon (C2). This arrangement,
specifically the bromine on a primary carbon adjacent to a quaternary carbon, results in a
neopentyl-like system.[4] This configuration imparts considerable steric hindrance around the
electrophilic carbon, making it a valuable substrate for investigating the effects of steric bulk on
reaction mechanisms.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-
bromo-2,2-dimethylbutane.[2][3] The nomenclature is derived as follows:

o Butane: The longest continuous carbon chain consists of four carbon atoms.
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e 2,2-dimethyl: Two methyl groups are attached to the second carbon atom of the butane
chain.

e 1-bromo: A bromine atom is substituted on the first carbon atom of the butane chain.

The substituents are listed alphabetically (bromo before dimethyl), and locants (numbers) are
assigned to give the substituents the lowest possible numbering.
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Logical Relationship of IUPAC Nomenclature for 1-Bromo-2,2-dimethylbutane
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Caption: IUPAC nomenclature derivation for 1-Bromo-2,2-dimethylbutane.
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Physicochemical and Spectroscopic Data

The properties of 1-Bromo-2,2-dimethylbutane are summarized below. This data is crucial for
designing experimental conditions and for the structural elucidation of reaction products.

Table 1. General and Physicochemical Properties

Property Value Reference(s)
CAS Number 62168-42-7 [11[2]1[4]
Molecular Formula CeH13Br [11121[3]
Molecular Weight 165.07 g/mol [1112]14]
Melting Point -44.22 °C (estimate) [1]

Boiling Point 147.26 °C (estimate) [1]

Density 1.1669 g/mL (estimate) [1]

Refractive Index 1.4447 [1]

SMILES CCC(C)(C)CBr [1][2]

| INChiKey | YEAAJBCWOAEKNF-UHFFFAOYSA-N |[2] |

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Features Reference(s)

Signals corresponding to
IH NMR the ethyl, methyl, and [4]
bromomethyl protons.

Distinct signals for the four
13C NMR _ ) [4]
unique carbon environments.

| Mass Spectrometry | Key fragmentation pathways include the loss of a «CH2Br radical, leading
to a stable tert-pentyl cation. |[4] |
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Experimental Protocols
Synthesis via Radical Bromination of 2,2-
Dimethylbutane

A primary method for synthesizing 1-Bromo-2,2-dimethylbutane is the free-radical
bromination of 2,2-dimethylbutane.[4] This reaction typically yields a mixture of isomeric
products, and reaction conditions must be controlled to favor the desired product.

Reaction: (CH3)3sCCH2CHs + Brz --(uv light/heat)--> (CHs)sCCH(Br)CHs + (CH3)2C(Br)CH2CHs
+ CH3CH2C(CHs)2CH2Br + HBr

Protocol:

e Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Brz) into
two bromine radicals (Bre) using UV light or heat.[4]

o Propagation:

o A bromine radical abstracts a hydrogen atom from 2,2-dimethylbutane to form hydrogen
bromide (HBr) and an alkyl radical.

o The resulting alkyl radical then reacts with another molecule of Brz to form the
bromoalkane product and a new bromine radical, which continues the chain reaction.[4]

e Termination: The chain reaction concludes when two radicals combine. This can involve the
combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical.[4]

o Workup and Purification: The reaction mixture is typically washed with a reducing agent
solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water
and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSQa), and the
product is purified by fractional distillation to separate the isomeric bromoalkanes.
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Workflow for Synthesis of 1-Bromo-2,2-dimethylbutane

Start: Reactants

(2,2-Dimethylbutane, Br2)

Step 1: Initiation
(UV light or heat)

Step 2: Propagation
(Chain Reaction)

Step 3: Termination
(Radical Combination)

Step 4: Workup
(Washing & Neutralization)

Step 5: Purification
(Fractional Distillation)

Final Product:
1-Bromo-2,2-dimethylbutane
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Caption: Synthesis workflow via radical bromination.

Reactivity and Applications

1-Bromo-2,2-dimethylbutane is a sterically hindered primary alkyl halide. This structural
feature significantly influences its reactivity in nucleophilic substitution and elimination
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reactions.

e SN2 Reactions: The significant steric hindrance at the [3-carbon impedes the backside attack
required for the SN2 mechanism, making these reactions very slow.[4]

o SN1 Reactions: While SN1 reactions are possible, the primary nature of the substrate means
carbocation formation is not highly favored without rearrangement.

o E2 Reactions: When reacted with a strong, bulky base, E2 elimination is a likely pathway,
leading to the formation of alkenes.

e E1 Reactions: Under conditions that favor carbocation formation (e.g., solvolysis in a polar
protic solvent), E1 elimination can occur, often accompanied by carbocation rearrangements.

[5]16]

Due to these characteristics, 1-Bromo-2,2-dimethylbutane serves as an excellent model
compound for studying the interplay between steric effects and reaction mechanisms in organic
chemistry.[4] It is also used as an alkylating agent to introduce the bulky neohexyl group in the
synthesis of more complex molecules.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Chemical structure and IUPAC nomenclature of 1-
Bromo-2,2-dimethylbutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337311#chemical-structure-and-iupac-
nomenclature-of-1-bromo-2-2-dimethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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